

An In-Depth Technical Guide to the Cellular Functions of ATPase-IN-5

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Compound of Interest				
Compound Name:	ATPase-IN-5			
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Abstract

ATPase-IN-5 has been identified as a potent inhibitor of the fungal plasma membrane H+-ATPase (Pma1p), a critical enzyme for maintaining cellular homeostasis in fungi. This technical guide provides a comprehensive overview of the known cellular functions of ATPase-IN-5, its mechanism of action, and its potential as an antifungal agent. Detailed experimental protocols for key assays, quantitative data, and visualizations of relevant pathways are presented to facilitate further research and development in this area.

Introduction

The rise of invasive fungal infections, coupled with the emergence of drug-resistant strains, necessitates the discovery of novel antifungal agents with unique mechanisms of action. The plasma membrane H+-ATPase (Pma1p) in fungi represents a promising and validated drug target. This enzyme plays a crucial role in maintaining the electrochemical proton gradient across the plasma membrane, which is essential for nutrient uptake, intracellular pH regulation, and cell viability. **ATPase-IN-5**, also identified as compound 11 in foundational research, has emerged as a potent inhibitor of Pma1p, demonstrating significant potential in antifungal research.

Mechanism of Action



ATPase-IN-5 exerts its antifungal effect by directly inhibiting the activity of Pma1p. This inhibition disrupts the proton-pumping function of the enzyme, leading to a cascade of detrimental cellular events.

Inhibition of Pma1p ATPase Activity

The primary mechanism of action of **ATPase-IN-5** is the inhibition of the ATP hydrolysis activity of Pma1p. This prevents the enzyme from utilizing ATP to pump protons out of the fungal cell.

Disruption of Cellular Homeostasis

The inhibition of Pma1p by ATPase-IN-5 leads to:

- Intracellular Acidification: The inability to expel protons results in a decrease in intracellular pH.
- Membrane Depolarization: The disruption of the proton gradient leads to the depolarization of the plasma membrane.
- Impaired Nutrient Uptake: Many nutrient transport systems in fungi are dependent on the proton motive force established by Pma1p.

These disruptions to fundamental cellular processes ultimately lead to fungal cell death.

Quantitative Data

The inhibitory potency of **ATPase-IN-5** against Pma1p has been quantified through in vitro assays.

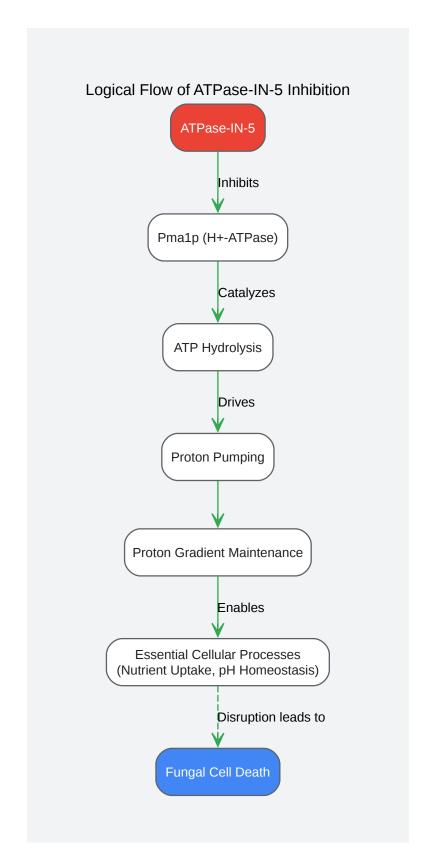
Parameter	Value	Target Enzyme	Reference
IC50	12.7 μΜ	Pma1p-ATPase	[1][2][3][4]

Signaling Pathways and Cellular Processes Affected

The inhibition of Pma1p by ATPase-IN-5 has significant downstream effects on various cellular signaling pathways and processes. The precise signaling cascade initiated by Pma1p inhibition



is an active area of research. A logical representation of the inhibitory action is presented below.





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Caption: Logical flow diagram of ATPase-IN-5's inhibitory action on Pma1p.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of **ATPase-IN-5**.

Pma1p-ATPase Inhibition Assay

This assay is used to determine the in vitro inhibitory activity of compounds against Pma1p.

Materials:

- Purified or membrane-prepared Pma1p from a fungal source (e.g., Saccharomyces cerevisiae).
- Assay Buffer: 50 mM MES-Tris (pH 6.5), 5 mM MgCl2, 50 mM KCl, 1 mM NaN3, 0.2 mM Na2MoO4.
- ATP solution (e.g., 100 mM stock).
- Malachite green reagent for phosphate detection.
- ATPase-IN-5 and other test compounds dissolved in a suitable solvent (e.g., DMSO).
- 96-well microplates.

Procedure:

- Prepare serial dilutions of ATPase-IN-5 and control compounds in the assay buffer.
- Add a constant amount of Pma1p enzyme preparation to each well of the microplate.
- Add the diluted compounds to the wells and incubate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 30°C) to allow for inhibitor binding.



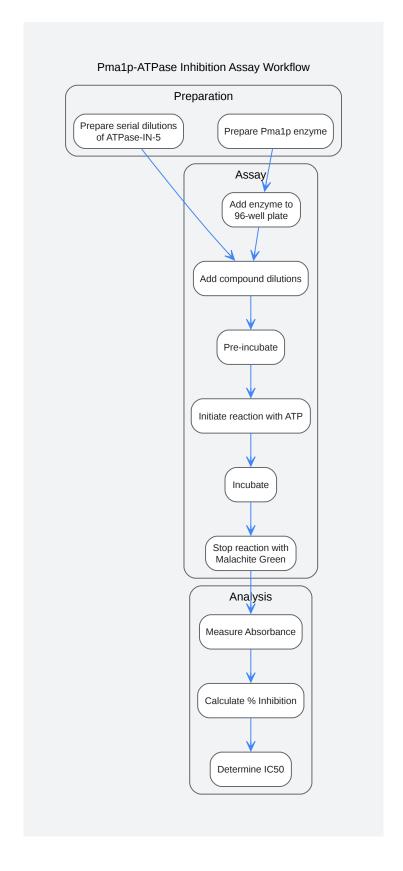




- Initiate the enzymatic reaction by adding a final concentration of ATP (e.g., 2 mM) to each well.
- Incubate the reaction for a specific time (e.g., 30 minutes) at the same temperature.
- Stop the reaction by adding the malachite green reagent.
- Measure the absorbance at a wavelength appropriate for the malachite green-phosphate complex (e.g., 620 nm) to quantify the amount of inorganic phosphate released.
- Calculate the percentage of inhibition for each compound concentration relative to the vehicle control (e.g., DMSO) and determine the IC50 value by fitting the data to a doseresponse curve.

Workflow Diagram:





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Caption: Workflow for the Pma1p-ATPase inhibition assay.



In Vitro Antifungal Susceptibility Testing (Broth Microdilution)

This assay determines the minimum inhibitory concentration (MIC) of **ATPase-IN-5** against various fungal strains. The following is a generalized protocol based on CLSI guidelines.

Materials:

- Fungal strains of interest (e.g., Candida albicans, Aspergillus fumigatus).
- Appropriate growth medium (e.g., RPMI-1640 with L-glutamine, without bicarbonate, buffered with MOPS).
- ATPase-IN-5 and control antifungal agents.
- Sterile 96-well microplates.
- Spectrophotometer or microplate reader.

Procedure:

- Prepare a stock solution of **ATPase-IN-5** in a suitable solvent (e.g., DMSO).
- Perform serial twofold dilutions of the compound in the growth medium directly in the 96-well plates.
- Prepare a standardized fungal inoculum according to CLSI guidelines (e.g., adjusting to a 0.5 McFarland standard and then diluting to the final required concentration).
- Add the fungal inoculum to each well containing the diluted compound. Include growth control (no compound) and sterility control (no inoculum) wells.
- Incubate the plates at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).
- Determine the MIC, which is the lowest concentration of the compound that causes a significant inhibition of visible growth compared to the growth control. This can be assessed visually or by measuring the optical density.



Conclusion and Future Directions

ATPase-IN-5 is a promising lead compound for the development of novel antifungal agents. Its specific inhibition of the essential fungal enzyme Pma1p provides a clear mechanism of action. Further research should focus on optimizing the potency and selectivity of **ATPase-IN-5**, evaluating its efficacy in in vivo models of fungal infections, and exploring its potential for combination therapy with existing antifungal drugs. The detailed protocols and data presented in this guide are intended to serve as a valuable resource for the scientific community to advance these efforts.

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